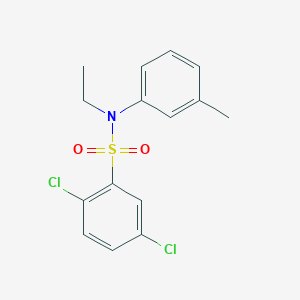![molecular formula C22H25NO5S B281241 Butyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281241.png)
Butyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as BDBFC and belongs to the class of benzofuran derivatives. BDBFC has been synthesized using various methods, and its mechanism of action and biochemical effects have been extensively studied.
Mécanisme D'action
BDBFC has been reported to exert its therapeutic effects by inhibiting the activity of various enzymes and proteins involved in the inflammatory and oxidative stress pathways. BDBFC also modulates the expression of genes involved in cell proliferation and apoptosis. The exact mechanism of action of BDBFC is still under investigation.
Biochemical and Physiological Effects:
BDBFC has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. BDBFC also decreases the levels of reactive oxygen species (ROS) and increases the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. Additionally, BDBFC has been reported to enhance the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF).
Avantages Et Limitations Des Expériences En Laboratoire
BDBFC has several advantages for use in lab experiments. It is stable and can be easily synthesized in high yields. BDBFC is also soluble in various solvents, making it suitable for use in different experimental setups. However, the limitations of BDBFC include its potential toxicity and lack of studies on its long-term effects.
Orientations Futures
Several future directions for the research on BDBFC can be explored. These include investigating its potential use in treating other neurodegenerative diseases such as Huntington's disease and Amyotrophic lateral sclerosis (ALS). Additionally, further studies can be conducted to understand the mechanism of action of BDBFC and its potential use in drug delivery systems. The synthesis of BDBFC analogs can also be explored to enhance its therapeutic potential.
Méthodes De Synthèse
BDBFC can be synthesized using several methods, including the reaction of 2-methylbenzofuran-3-carboxylic acid with butyl bromide, followed by the reaction with sodium hydride and 2,5-dimethylphenylsulfonyl chloride. Another method involves the reaction of 2-methylbenzofuran-3-carboxylic acid with butyl chloroformate, followed by the reaction with 2,5-dimethylphenylsulfonyl amine. Both methods have been reported to produce high yields of BDBFC.
Applications De Recherche Scientifique
BDBFC has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. BDBFC has also shown potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, BDBFC has been studied for its potential use in drug delivery systems.
Propriétés
Formule moléculaire |
C22H25NO5S |
|---|---|
Poids moléculaire |
415.5 g/mol |
Nom IUPAC |
butyl 5-[(2,5-dimethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C22H25NO5S/c1-5-6-11-27-22(24)21-16(4)28-19-10-9-17(13-18(19)21)23-29(25,26)20-12-14(2)7-8-15(20)3/h7-10,12-13,23H,5-6,11H2,1-4H3 |
Clé InChI |
ZDZNWARTBJJVQC-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)C)C)C |
SMILES canonique |
CCCCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(cyclohexylcarbonyl)-4-ethyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281161.png)
![Benzyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate](/img/structure/B281162.png)
![N-(3,4-dimethylphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B281163.png)
![2-Methoxyethyl 2-methyl-5-[(1-naphthylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B281164.png)



![N-[3-(1,3-benzothiazol-2-ylthio)-4-hydroxyphenyl]-1-naphthalenesulfonamide](/img/structure/B281173.png)
![Methyl 2-({4-[(8-quinolinylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B281176.png)
![1-Acetyl-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B281179.png)
![Ethyl 2-methyl-5-[(1-naphthylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B281180.png)
![N-[(4-methylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylcyclohexanecarboxamide](/img/structure/B281182.png)
